molecular formula C14H17NO2 B261761 N,N-diallyl-2-methoxybenzamide

N,N-diallyl-2-methoxybenzamide

Cat. No. B261761
M. Wt: 231.29 g/mol
InChI Key: CZBPCWLXBVPNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-methoxybenzamide is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. This compound is also known as DAMB and has been found to possess several interesting properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DAMB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diallyl-2-methoxybenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to be non-toxic to normal cells, which makes it a promising candidate for use in cancer treatment. However, one limitation of using DAMB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on N,N-diallyl-2-methoxybenzamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, researchers are interested in exploring the potential use of DAMB in other areas of research, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of N,N-diallyl-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of the desired product.

Scientific Research Applications

N,N-diallyl-2-methoxybenzamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DAMB has anti-cancer properties and can inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-methoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-8-6-7-9-13(12)17-3/h4-9H,1-2,10-11H2,3H3

InChI Key

CZBPCWLXBVPNGB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N(CC=C)CC=C

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC=C)CC=C

Origin of Product

United States

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